![molecular formula C20H19BrClN3OS B2949513 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride CAS No. 1184992-49-1](/img/structure/B2949513.png)

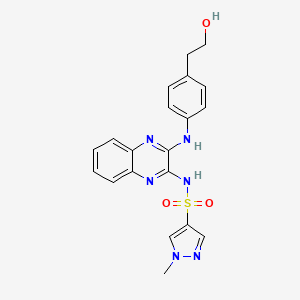

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Factor Xa Inhibitors

This compound has been used in the development of Factor Xa inhibitors . Factor Xa plays a crucial role in the blood coagulation cascade, and inhibitors of this enzyme are used as anticoagulants to prevent blood clots .

Antitumor Activity

Some derivatives of this compound have shown antitumor activity . They could inhibit the growth of certain types of cancer cells .

Neuraminidase Inhibitory Activity

The structure of a similar compound has been used as a lead for the design of neuraminidase inhibitors . Neuraminidase is an enzyme that plays a key role in the spread of influenza viruses, and inhibitors of this enzyme are used as antiviral drugs .

Antiviral Activity

Some derivatives of this compound have exhibited substantial antiviral activity . They could potentially be used in the development of new antiviral drugs .

Biological Applications of Thiazolidine Derivatives

Thiazolidine motifs, which are present in this compound, have been used in the synthesis of various bioactive compounds . These compounds have shown diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Medicinal Chemistry Strategies

This compound can be used in various medicinal chemistry strategies for the design of potent MTAs . These strategies can provide quick and multigram access to target derivatives starting from commercially available nonexpensive reagents .

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of thiazolo[5,4-c]pyridine , a class of compounds known for their broad spectrum of pharmacological activities . .

Mode of Action

As a derivative of thiazolo[5,4-c]pyridine , it may share similar modes of action with other compounds in this class. Thiazolo[5,4-c]pyridines have been reported to exhibit a variety of pharmacological effects, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . .

Biochemical Pathways

Given the broad spectrum of pharmacological activities exhibited by thiazolo[5,4-c]pyridines , it is likely that this compound affects multiple biochemical pathways.

Result of Action

As a derivative of thiazolo[5,4-c]pyridine , it may share similar effects with other compounds in this class. Thiazolo[5,4-c]pyridines have been reported to exhibit a variety of pharmacological effects, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . .

Propiedades

IUPAC Name |

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3OS.ClH/c21-16-8-4-7-15(11-16)19(25)23-20-22-17-9-10-24(13-18(17)26-20)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H,22,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQHJBURKFWWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2949431.png)

![2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2949433.png)

![2-(4-fluorophenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2949436.png)

![6-chloro-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2949438.png)

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2949442.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)imidazolidin-2-one](/img/structure/B2949447.png)

![(3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone](/img/structure/B2949451.png)

![1'-(3-Chlorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2949453.png)